N-(4-aminocyclohexyl)cyclopentanecarboxamide

Description

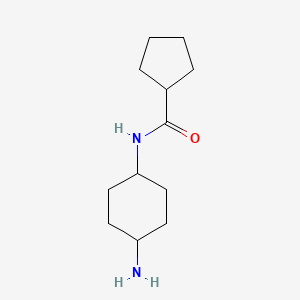

N-(4-aminocyclohexyl)cyclopentanecarboxamide is a carboxamide derivative featuring a cyclopentane ring linked to a cyclohexylamine moiety. Carboxamides of this class are often investigated for their bioactivity, stability, and synthetic versatility, particularly in pharmaceutical and agrochemical research. The compound’s amino-substituted cyclohexyl group may enhance solubility and hydrogen-bonding interactions compared to non-polar substituents, as observed in analogs like cis-2-amino-N-(4-methoxyphenyl)cyclohexanecarboxamide (CAS 28116-76-9) .

Properties

Molecular Formula |

C12H22N2O |

|---|---|

Molecular Weight |

210.32 g/mol |

IUPAC Name |

N-(4-aminocyclohexyl)cyclopentanecarboxamide |

InChI |

InChI=1S/C12H22N2O/c13-10-5-7-11(8-6-10)14-12(15)9-3-1-2-4-9/h9-11H,1-8,13H2,(H,14,15) |

InChI Key |

XQIAOPKYRQEQAX-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(C1)C(=O)NC2CCC(CC2)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-aminocyclohexyl)cyclopentanecarboxamide typically involves the reaction of cyclopentanecarboxylic acid with 4-aminocyclohexanol under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include an inert atmosphere, such as nitrogen, and a solvent like dichloromethane or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using automated systems and continuous flow reactors. The use of high-purity reagents and stringent quality control measures ensures the consistency and reliability of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-aminocyclohexyl)cyclopentanecarboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: The amino group in the compound can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of cyclopentanecarboxylic acid derivatives.

Reduction: Formation of cyclopentylamines.

Substitution: Formation of N-substituted cyclopentanecarboxamides.

Scientific Research Applications

N-(4-aminocyclohexyl)cyclopentanecarboxamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe to study cellular processes.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of N-(4-aminocyclohexyl)cyclopentanecarboxamide involves its interaction with specific molecular targets within cells. The compound may bind to receptors or enzymes, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Key Findings :

- Yield : The benzoyl-substituted derivative (2.14) exhibits the highest yield (66%), suggesting favorable reaction kinetics for aromatic acyl groups .

- Melting Points : Derivatives with electron-withdrawing groups (e.g., 2.15: 195–197°C) show higher melting points than those with sulfur-containing substituents (e.g., 2.13: 148–150°C), likely due to stronger intermolecular interactions .

Cyclohexanecarboxamide Analogs with Amino and Aromatic Substituents

and highlight cyclohexanecarboxamides with varied substituents:

- cis-2-Amino-N-(4-methoxyphenyl)cyclohexanecarboxamide (CAS 28116-76-9): Structural similarity: 0.93 (compared to N-(4-aminocyclohexyl)cyclopentanecarboxamide). The amino group at the cyclohexane C2 position and methoxyphenyl substituent may enhance solubility and receptor binding .

Substituted Phenylcyclopentanecarboxamides

and provide data on phenyl-substituted analogs:

- N-(4-Acetylphenyl)cyclopentanecarboxamide (CAS 544679-84-7): Molecular weight: 231.29 g/mol; acetyl group may reduce basicity compared to amino-substituted derivatives .

- N-(4-Phenoxyphenyl)acetamide derivatives: Variants like N-(4-phenoxyphenyl)-2-(4-phenylpiperazin-1-yl)acetamide (CAS 697282-58-9) feature extended piperazine moieties, which could modulate pharmacokinetic profiles .

Structural and Functional Implications

- Amino vs.

- Ring Size Effects : Cyclopentane carboxamides (e.g., ) may exhibit greater conformational flexibility than cyclohexane analogs (e.g., CAS 142810-49-9), influencing binding affinity in biological systems .

Biological Activity

N-(4-Aminocyclohexyl)cyclopentanecarboxamide, also referred to as N-[(1R*,4R*)-4-Aminocyclohexyl]cyclopentanecarboxamide hydrochloride, has garnered attention in pharmacological research due to its diverse biological activities. This article delves into its biological properties, potential therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C12H22N2O·HCl

- Molecular Weight : Approximately 246.78 g/mol

- Classification : Cyclopentanecarboxamides

This compound features a cyclopentane ring fused with a cyclohexane structure, distinguished by the presence of an amine group. The unique stereochemistry contributes to its biological activity, setting it apart from simpler compounds.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. This suggests potential applications in developing new antibiotics to combat resistant bacterial strains.

Anti-inflammatory Effects

In addition to its antimicrobial properties, preliminary studies have suggested that this compound may possess anti-inflammatory effects. It appears to modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by excessive inflammation.

Rho Kinase Inhibition

One of the notable mechanisms of action for this compound is its inhibition of Rho kinase, an important regulator in various cellular processes including smooth muscle contraction and cell proliferation. This inhibition has implications for treating diseases such as hypertension and certain types of cancer .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Rho Kinase Pathway : By inhibiting Rho kinase, the compound can induce smooth muscle relaxation and potentially reduce vascular resistance.

- Antimicrobial Mechanism : The exact pathway through which it exerts antimicrobial effects is still under investigation but may involve disrupting bacterial cell wall synthesis or function.

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 4-Aminocyclohexane-1-carboxamide | Contains an amine and carboxamide group | Simpler structure without cyclopentane ring |

| Cyclobutylcarboxamide | Features a four-membered ring | Smaller ring size compared to cyclopentane |

| N-(Cyclohexyl)acetamide | Similar amine functionality | Acetamide group instead of carboxamide |

The structural uniqueness of this compound enhances its pharmacological properties compared to these similar compounds.

Case Studies and Research Findings

-

Antimicrobial Efficacy Study :

- A study conducted on various bacterial strains demonstrated that the compound significantly inhibited growth at concentrations lower than those required for traditional antibiotics. This positions it as a promising candidate for further development in antimicrobial therapies.

- Inflammation Model :

- Cardiovascular Implications :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.